Benzyl trisulfide
Overview
Description
Benzyl trisulfide is an organic compound with the molecular formula (C6H5CH2)2S3 It is a trisulfide derivative of benzyl, characterized by the presence of three sulfur atoms linking two benzyl groups
Mechanism of Action
Target of Action
Benzyl trisulfide’s primary targets are the mitogen-activated protein extracellular regulated kinases 1 and 2 (MAPKinases erk1 and erk 2) . These kinases play a crucial role in various cellular processes, including growth, differentiation, and response to external stimuli .
Mode of Action
This compound interacts with its targets (erk1 and erk2) through a process known as hyper-phosphorylation . This interaction results in the activation of these kinases, which then trigger various downstream cellular processes . Additionally, this compound seems to have a cytokine switching mechanism where it down-regulates cytokines from the Type 1 helper cells (Th -1 cell) pathway and up-regulates those on the Type 2 helper cells (Th-2) pathway .
Biochemical Pathways
The activation of erk1 and erk2 by this compound affects several biochemical pathways. For instance, it up-regulates some reticuloendothelial system parameters such as granulocyte counts and increases thymic and Peyer’s patches masses via cell proliferation processes . These processes are known to be regulated via the MAPKinase signal transduction pathway .
Pharmacokinetics
It’s known that the cytotoxic activity of dibenzyl trisulphide, a related compound, was increased by 70 – 1000 fold when bound to albumin in vitro .
Result of Action
The activation of erk1 and erk2 by this compound leads to various molecular and cellular effects. For example, it’s implicated in neuronal growth and the improvement of long-term memory . Moreover, this compound and its derivatives exhibited potent anti-proliferation/cytotoxic activity on a wide range of cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, molecules like diallyl trisulfide release hydrogen sulfide gas (H2S) in the presence of glutathione and cysteine . The liberated H2S acts as a gaseous signaling molecule in mammalian cells with potential pharmacological effects . .
Biochemical Analysis
Biochemical Properties
Benzyl trisulfide participates in biochemical reactions, particularly in the formation of trisulfides, a challenging artifact in the development of biopharmaceuticals
Cellular Effects
Dibenzyl trisulphide, a derivative of this compound, has shown potent anti-proliferation/cytotoxic activity on a wide range of cancer cell lines
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl trisulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium trisulfide in the presence of a phase-transfer catalyst. The reaction typically occurs in a solvent such as polyethylene glycol at elevated temperatures . Another method involves the use of N,N’-thiobisphthalimide as a sulfur-transfer reagent in a solvent mixture of acetonitrile and water .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure efficient and scalable synthesis. The use of phase-transfer catalysts and optimized reaction conditions allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl trisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-1-oxide, which exhibits enhanced reactivity.
Reduction: Reduction of this compound can yield benzyl disulfide and benzyl thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or thiols are employed under mild conditions.
Major Products:
Oxidation: this compound-1-oxide.
Reduction: Benzyl disulfide and benzyl thiol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Diallyl trisulfide: Found in garlic, known for its antioxidant and anticancer properties.
Dibenzyl disulfide: A related compound with two sulfur atoms, used in similar applications but with different reactivity.
Bis(4-fluorobenzyl)trisulfide: A synthetic derivative with enhanced anticancer activity.
Uniqueness: Benzyl trisulfide is unique due to its specific interaction with MAP kinases, which distinguishes it from other trisulfides. Its ability to modulate cellular signaling pathways makes it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
(benzyltrisulfanyl)methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDMWYANCHMSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSSSCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215247 | |
Record name | Trisulfide, bis(phenylmethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-73-8 | |
Record name | Dibenzyl trisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisulfide, bis(phenylmethyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZYL TRISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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